molecular formula C23H18N2O5S B2827857 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 942003-78-3

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2827857
CAS No.: 942003-78-3
M. Wt: 434.47
InChI Key: UIHAVHJYQUXLBH-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide (CAS 941878-79-1) is a synthetic organic compound with a complex molecular architecture, designed for advanced research applications. Its structure strategically combines indole and benzodioxole ring systems, linked by a sulfonyl group and an acetamide function . This design confers high specificity for interaction with biological targets, making it a valuable intermediate in exploratory studies, particularly in the investigation of enzymatic activity and cellular receptor modulation . The benzenesulfonyl group enhances metabolic stability and bioavailability, while the benzodioxole fragment is known to favor receptor-binding properties . Researchers can leverage this compound as a key tool for in vitro studies, where its high purity and synthetic reproducibility ensure reliable and consistent results . Structurally related benzodioxole-acetamide compounds have demonstrated significant research utility, such as serving as capsacin analogues with noted cytotoxicity against cancer cell lines and acting as novel auxin receptor agonists in plant biology studies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-23(24-16-10-11-20-21(12-16)30-15-29-20)14-25-13-22(18-8-4-5-9-19(18)25)31(27,28)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHAVHJYQUXLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and indole rings, followed by their coupling. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Indole Derivatives with Sulfonyl/Acyl Groups

  • Compound 26 (): 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(methylsulfonyl)acetamide Structural Differences: Replaces the benzenesulfonyl group with a 4-chlorobenzoyl group at indole position 1 and introduces a methylsulfonyl group on the acetamide nitrogen.
  • Compound 41 (): N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide

    • Structural Differences : Features a bis(trifluoromethyl)phenylsulfonyl group on the acetamide nitrogen and retains the 4-chlorobenzoyl substitution on indole.
    • Functional Impact : The electron-withdrawing trifluoromethyl groups may improve metabolic stability and target binding affinity, though this compound’s activity remains speculative .

Benzodioxol-Linked Acetamides

  • Compound D14 (): (N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide)

    • Structural Differences : Replaces the indole core with a piperazine-pyridazinyl system but retains the benzodioxol-acetamide motif.
    • Functional Impact : Demonstrates potent anticancer activity in pancreatic and colorectal cancer models, suggesting the benzodioxol group may contribute to apoptosis induction .
  • Compound : N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

    • Structural Differences : Substitutes the benzenesulfonyl group with a sulfanyl-linked 2-phenylindole at position 3.
    • Functional Impact : The sulfanyl bridge may enhance redox-modulating properties, though its specific activity is undocumented .

Antioxidant Indole Acetamides

  • Compound 3a (): (E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Structural Differences: Incorporates a hydroxyimino group at indole position 3 and a 2-chlorophenylacetamide. Functional Impact: Exhibits antioxidant activity, with computational studies validating its stable geometry and reactivity .

Comparative Data Table

Table 1. Structural and Functional Comparison of Analogous Compounds

Compound Name Indole Substituent(s) Acetamide Substituent Molecular Formula Proposed Activity Reference
Target Compound 3-Benzenesulfonyl N-(2H-1,3-benzodioxol-5-yl) C₂₃H₁₈N₂O₅S Not specified -
Compound 26 (Indomethacin analog) 1-(4-Cl-benzoyl), 5-OCH₃ N-(methylsulfonyl) C₁₉H₁₇ClN₂O₅S COX inhibition
Compound 41 (Sulfonamide derivative) 1-(4-Cl-benzoyl), 5-OCH₃ N-(2,5-bis(CF₃)PhSO₂) C₂₆H₁₇ClF₆N₂O₅S Enzyme inhibition
D14 (Anticancer agent) None (piperazine-pyridazinyl core) N-(benzodioxol-methyl) + chlorophenyl C₂₄H₂₂ClN₅O₄ Anticancer
Compound (Sulfanyl-linked indole) 3-(Sulfanyl-2-Ph) N-(1,3-benzodioxol-5-yl) C₂₃H₁₇N₂O₃S₂ Undocumented
Compound 3a (Antioxidant) 3-(Hydroxyimino)methyl N-(2-chlorophenyl) C₁₇H₁₄ClN₃O₂ Antioxidant

Key Observations

Substituent Effects :

  • The benzenesulfonyl group in the target compound may enhance steric bulk and hydrogen-bonding capacity compared to acyl or sulfanyl analogs.
  • Electron-withdrawing groups (e.g., trifluoromethyl in Compound 41) improve metabolic stability but may reduce solubility .

Biological Activity: The benzodioxol moiety appears versatile, contributing to anticancer (D14) or enzyme-inhibitory activities depending on the core structure .

Synthesis and Purification :

  • Common methods include coupling reactions (e.g., carbodiimide-mediated) and purification via recrystallization or HPLC .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and purity of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and connectivity, particularly for the benzenesulfonyl and benzodioxole moieties .
  • Infrared Spectroscopy (IR) : Validate functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹ and acetamide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities .
  • X-ray Crystallography (if crystalline): Resolves ambiguities in stereochemistry .

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodology :

  • Coupling Agents : Optimize peptide coupling reagents (e.g., HATU, EDCI) for acetamide bond formation between indole and benzodioxole intermediates .
  • Temperature Control : Maintain reaction temperatures between 0–25°C during sulfonylation to minimize side reactions .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps involving halogenated intermediates .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases or sulfotransferases due to the benzenesulfonyl group’s potential interaction with ATP-binding pockets .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., for serotonin receptors, given the indole core’s similarity to tryptamine) .
  • Computational Docking : Perform molecular dynamics simulations to predict binding affinities with targets like COX-2 or β-amyloid .
  • Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in cell-based models .

Q. How can researchers resolve contradictions in spectral data or bioactivity results across studies?

  • Methodology :

  • Spectral Reanalysis : Compare experimental NMR/IR data with computational predictions (e.g., DFT-based spectral simulations) to identify misassignments .
  • Orthogonal Bioassays : Validate conflicting bioactivity (e.g., IC₅₀ values) using alternative assays (e.g., cell viability vs. enzymatic activity) .
  • Batch Reproducibility : Test multiple synthetic batches to rule out impurity-driven artifacts .
  • Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 4-chloroindole derivatives) to infer trends .

Q. What approaches are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Systematic Substituent Variation : Synthesize derivatives with modifications to the benzenesulfonyl (e.g., electron-withdrawing groups) or benzodioxole (e.g., methyl substitutions) moieties .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
  • 3D-QSAR Modeling : Build CoMFA or CoMSIA models to guide rational design .
  • Fragment Replacement : Replace the indole core with pyrrole or carbazole to assess scaffold specificity .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported stability or degradation profiles?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • HPLC-MS Monitoring : Track degradation products and correlate with loss of bioactivity .
  • Stabilizer Screening : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations if oxidation/metal-catalyzed degradation is observed .

Cross-Disciplinary Applications

Q. What methodologies enable the exploration of this compound in material science or nanotechnology?

  • Methodology :

  • Self-Assembly Studies : Test supramolecular aggregation in solvents of varying polarity (e.g., DMSO vs. water) using TEM or DLS .
  • Polymer Composite Synthesis : Incorporate the compound into conductive polymers (e.g., PEDOT:PSS) and measure electronic properties via cyclic voltammetry .
  • Surface Functionalization : Graft onto silica nanoparticles via sulfonamide linkages for targeted drug delivery systems .

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